Retained Mutagenicity of the 8-Fluoro vs. 3-Fluoro Quinoline Scaffold
A systematic mutagenicity study of fluoroquinolines in S. typhimurium TA100 showed that fluorination at the 8-position does not abolish the mutagenic activity inherent to the quinoline nucleus, whereas introduction of a fluorine at the 3-position completely eliminates mutagenicity [1]. This finding establishes that 8-fluoroquinoline-5,6-diamine cannot be considered a non-mutagenic surrogate for a 3-fluoro analog and must be handled with appropriate safety precautions.
| Evidence Dimension | Mutagenicity in Salmonella typhimurium TA100 |
|---|---|
| Target Compound Data | Mutagenic (8-fluoroquinoline scaffold) |
| Comparator Or Baseline | 3-Fluoroquinoline – deficient in mutagenicity; Non-fluorinated quinoline – mutagenic |
| Quantified Difference | Qualitative difference: 8-fluoro → mutagenic; 3-fluoro → non-mutagenic. No potency values available for the 5,6-diamine derivatives. |
| Conditions | Ames test using S. typhimurium TA100 with metabolic activation (S9 mix). |
Why This Matters
When procuring a quinoline-diamine building block for in vivo studies, prior knowledge of its mutagenic status determines the required containment level and influences the choice of regioisomer in safety-optimized lead series.
- [1] Kawazoe, Y. et al. Deprivation of Genotoxicity of N-Containing Heteroaromatics: Effect of Fluorine Substitution. KAKENHI Project No. 63571003, Nagoya City University (1988–1989). View Source
